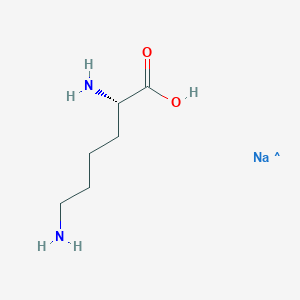

L-Lysine, sodium salt (1:1)

Description

The exact mass of the compound L-Lysine, sodium salt (1:1) is 169.09529698 g/mol and the complexity rating of the compound is 106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Lysine, sodium salt (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lysine, sodium salt (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H14N2O2.Na/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);/t5-;/m0./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWWKKUJPHRBRV-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16079-52-0 | |

| Record name | Lysine sodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Historical Perspectives on L Lysine Research and Associated Salt Forms

L-lysine, an essential α-amino acid, was first isolated in 1889 by the German chemist Ferdinand Heinrich Edmund Drechsel from casein, a protein found in milk. vedantu.com Its fundamental role in protein synthesis and various biological processes has made it a subject of intensive research for over a century. vedantu.comresearchgate.net Early research focused on its nutritional importance and its biosynthetic pathways. researchgate.net

The development of fermentation processes in the mid-20th century, particularly with the bacterium Corynebacterium glutamicum, enabled the large-scale industrial production of L-lysine, making it widely available for research and various applications. researchgate.net This led to a deeper investigation into its chemical properties and the synthesis of its various salt forms. The formation of salts, such as L-lysine hydrochloride and L-lysine acetate, became a common practice to improve the stability and handling of the amino acid. nih.govacs.org

The creation of L-lysine, sodium salt (1:1) is a straightforward acid-base reaction where the carboxylic acid group of L-lysine is deprotonated by a strong base like sodium hydroxide, forming the sodium salt of L-lysinate. tees.ac.ukgoogle.com This process yields a compound with altered physicochemical properties compared to its parent amino acid. tees.ac.uk

The Significance of Counterions in Amino Acid Chemistry Research

The choice of a counterion in the formation of an amino acid salt is a critical factor that significantly influences the resulting compound's properties and, consequently, its research applications. nih.govresearchgate.net Counterions are ions that accompany an ionic species to maintain electric neutrality. In the case of L-lysine, which is a basic amino acid with two amino groups and one carboxylic acid group, it can form salts with various anionic or cationic species. mdpi.comwikipedia.org

The primary role of forming salts is often to enhance the solubility and stability of the amino acid or a drug molecule it is paired with. mdpi.comrsc.org For instance, the formation of salts with appropriate counterions can significantly improve the aqueous solubility of poorly soluble drugs. rsc.org The interaction between the charged groups of the amino acid and the counterion can be strong electrostatic forces, leading to the formation of stable, neutral salts. mdpi.com

Furthermore, counterions can impact the secondary structure of peptides and proteins where the amino acid is a constituent. nih.gov These interactions can influence the molecule's biological activity and its behavior in different environments. nih.govresearchgate.net The selection of a counterion is governed by parameters such as the acid-base dissociation constant (pKa), pH, and the isoelectric point of the amino acid. mdpi.com

In the context of L-lysine, sodium salt, the sodium ion (Na+) acts as the counterion to the negatively charged carboxylate group of the lysine (B10760008) molecule. tees.ac.uk This interaction modifies the compound's properties, making it a subject of interest in various research fields.

Evolution of Research Trajectories for L Lysine Derivatives and Salts

Novel Synthetic Routes to L-Lysine, Sodium Salt (1:1)

The production of L-Lysine and its subsequent conversion to the sodium salt have benefited significantly from innovations in enzymatic and green chemistry, moving beyond traditional fermentation and chemical processes.

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering precise and efficient routes to L-Lysine derivatives. A notable approach is the one-pot chemoenzymatic polymerization (CEP) of L-Lysine. researchgate.net In this method, the esterification of L-Lysine is first achieved using hydrochloric acid as a catalyst in ethanol, followed by polymerization catalyzed by the enzyme papain. researchgate.net This process can yield poly-L-lysine with a degree of polymerization up to 18, demonstrating regioselective α-linkages without the need for protecting reactive side-chain groups. researchgate.net

Enzymes are also employed for highly specific modifications of the L-Lysine molecule. Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs), for instance, can perform selective hydroxylation at specific carbon positions on the L-Lysine side chain. researchgate.net Furthermore, multi-enzyme cascade systems have been developed to produce valuable derivatives. mdpi.com One such system uses L-lysine α-oxidase and other enzymes in a one-pot process to stereoselectively produce L-pipecolic acid, a key component in pharmaceuticals. genscript.comnih.gov These enzymatic strategies highlight a move towards creating complex derivatives from L-Lysine under mild, aqueous conditions. researchgate.net

| Chemoenzymatic Method | Enzyme(s) Used | Starting Material | Product | Key Finding | Reference |

| One-Pot Polymerization | Papain | L-Lysine (Lys-OH) | Poly-L-lysine (polyLys) | Achieved regioselective polymerization with a maximum degree of polymerization of 18. | researchgate.net |

| Stereoselective Hydroxylation | KDOs (e.g., from Chitinophaga pinensis) | L-Lysine | Hydroxylated L-Lysine | Enables selective C-H oxidation at specific positions on the lysine (B10760008) side chain. | researchgate.net |

| Two-Step Bioconversion | L-lysine α-oxidase, Δ1-piperideine-2-carboxylate (Pip2C) reductase | L-Lysine | L-Pipecolic acid | Produces a pharmaceutically important chiral building block with high optical purity. | genscript.comnih.gov |

| Two-Enzyme Cascade | Lysine Racemase, Lysine Decarboxylase | L-Lysine | D-Lysine | Efficiently produces the enantiopure D-isomer from the L-isomer. | mdpi.com |

Achieving high enantiomeric purity is critical in the synthesis of amino acids and their derivatives. Advanced stereoselective methods leverage highly specific catalysts, often enzymes, to produce the desired isomer with exceptional purity. For example, a two-enzyme cascade involving lysine racemase and L-lysine-selective lysine decarboxylase has been developed to produce enantiopure D-Lysine from L-Lysine with an enantiomeric excess (ee) of over 99%. mdpi.com While this produces the D-isomer, the principle demonstrates the power of enzymatic systems in achieving near-perfect stereoselectivity. mdpi.com

Similarly, one-pot fermentation systems have been engineered for the stereoselective synthesis of L-pipecolic acid from DL-lysine, achieving an optical purity greater than 99.9% enantiomeric excess. genscript.comnih.gov Stereoselective hydroxylation of the L-lysine side chain can also be catalyzed by specific KDO enzymes, leading to chirally pure hydroxylated derivatives. researchgate.net Beyond enzymes, chemical methods involving substrate-controlled or reagent-controlled stereoselective reduction have been developed for related diamino acids, showcasing the broader strategies available for controlling stereochemistry during synthesis. acs.org

| Synthesis Target | Methodology | Key Catalyst/Reagent | Achieved Purity (Enantiomeric Excess) | Reference |

| D-Lysine | Two-enzyme cascade | Lysine racemase, Lysine decarboxylase | > 99% | mdpi.com |

| L-Pipecolic acid | One-pot fermentation | L-lysine α-oxidase, Pip2C reductase, Lysine racemase | > 99.9% | genscript.comnih.gov |

| (3S)-3-hydroxy-L-lysine | Stereoselective hydroxylation | KDO from Catenulispora acidiphila | High stereoselectivity | researchgate.net |

| meso- and l,l-Diaminopimelic Acids | Chemical Synthesis | L-selectride (reagent-based control) | 8:1 diastereomeric ratio | acs.org |

The production of L-Lysine is increasingly guided by the principles of green chemistry, emphasizing the use of renewable resources and environmentally benign processes. nih.gov The dominant industrial method, microbial fermentation, is considered more sustainable than chemical synthesis from fossil fuels. nih.govresearchgate.net This process often utilizes renewable feedstocks like sugarcane molasses or other agricultural byproducts. nih.govresearchgate.net

Innovations are pushing sustainability further. One revolutionary fermentation process uses captured carbon dioxide (CO2) as the primary carbon source, converting a greenhouse gas into essential amino acids. arkeon.bio This method significantly reduces land and water use compared to conventional agriculture. arkeon.bio Another green approach is the direct, atom-economical synthesis of amino acid salts from amino alcohols. acs.org This method uses a ruthenium pincer complex to catalyze the reaction in basic water, where water acts as both the solvent and the oxygen source, liberating only hydrogen gas as a byproduct. acs.org

Circular economy principles are also being applied, where electrolyte residues from the production process are recycled and reused. mdpi.com This approach addresses the sustainability challenge of waste generation, although reducing the sodium ion content in the resulting salt remains a key objective for maximizing efficiency. mdpi.com

| Sustainable Method | Principle | Key Features | Reference |

| Fermentation from CO2 | Utilizes captured CO2 as the main carbon source for microbes. | Reduces reliance on agriculture; mitigates greenhouse gases. | arkeon.bio |

| Salt Synthesis from Amino Alcohols | Ruthenium-catalyzed reaction using water as solvent and oxidant. | Atom-economical; produces only H2 as a byproduct. | acs.org |

| Fermentation from Biomass | Uses renewable feedstocks like sugarcane molasses or agricultural residues. | Environmentally friendly compared to fossil fuel-based synthesis. | nih.govresearchgate.net |

| Circular Economy Model | Recycling and biological reuse of electrolyte residues. | Reduces waste and improves economic efficiency. | mdpi.com |

Functionalization and Derivatization Strategies for L-Lysine, Sodium Salt (1:1)

The L-Lysine sodium salt, with its charged carboxylate group and two primary amino groups, serves as a versatile precursor for further chemical modification. Its water solubility makes it particularly suitable for reactions in aqueous media.

L-Lysine sodium salt is an ideal starting point for creating lysine-based polymers and peptides in aqueous systems. Chemoenzymatic polymerization, for instance, can directly convert L-Lysine into poly-L-lysine in a one-pot reaction. researchgate.net This enzymatic approach allows for the regioselective formation of α-peptide bonds without needing to protect the side-chain ε-amino group. researchgate.net Scientists have also reported the synthesis of L-lysine and L-alanine diblock co-oligopeptides through one-pot chemo-enzymatic methods. acs.org

The fundamental chemistry of peptide bond formation has been demonstrated by coupling lysine thioacids with aminonitriles in neutral water, which results in near-quantitative yields of peptides. nih.gov This reaction models how the lysine monomer, which would exist in a salt form in a neutral aqueous environment, can be selectively incorporated into a growing peptide chain. nih.gov Furthermore, advances in solid-phase peptide synthesis (SPPS) are exploring the use of aqueous-based systems, where a water-soluble precursor like L-lysine sodium salt would be advantageous. google.com

The distinct functional groups of L-Lysine sodium salt—the α-amino group, the ε-amino group, and the carboxylate group—can be selectively targeted for modification.

The two primary amino groups exhibit different reactivity based on pH. nih.gov The α-amino group is generally more nucleophilic at near-physiological pH (around 7-7.4), allowing for targeted N-terminal modification. nih.gov In contrast, the ε-amino group of the lysine side chain is more reactive at basic pH levels (8.5-9.5). nih.govacs.org This differential reactivity allows for selective functionalization. Common modifications include acylation using activated esters (like succinimidyl esters) or acid anhydrides, which covalently attach various functional molecules to the amino groups. acs.orgresearchgate.net A novel synthetic route even allows for the selective acylation of the Nα position directly, avoiding complex protection and deprotection steps. rsc.org

The carboxyl group, which exists as a negatively charged carboxylate in the sodium salt form, can also be a target for derivatization. A prominent method involves using standard peptide coupling reagents, such as HATU, to react the carboxylate with another amine-containing molecule (e.g., N, N-Diethylethylenediamine). nih.gov This reaction forms a stable amide bond and effectively inverts the charge at that position from anionic to cationic, which can be useful for altering the molecule's properties for analytical or functional purposes. nih.gov

| Functional Group | Reagent/Method | Reaction Conditions | Resulting Modification | Reference |

| ε-Amino Group | Activated Esters (e.g., Succinimidyl ester) | Basic pH (>8.0) | Amide bond formation (acylation) | acs.org |

| ε-Amino Group | Acid Anhydrides | Mildly basic pH | Neutralizes positive charge, adds hydrophilic groups | researchgate.net |

| α-Amino Group | Acyl Chloride | Via α-amino-ε-caprolactam intermediate | Selective Nα-acylation | rsc.org |

| Carboxylate Group | HATU / N,N-Diethylethylenediamine | Room Temperature | Amide bond formation (charge inversion) | nih.gov |

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic methods are indispensable for the detailed molecular-level investigation of L-Lysine, sodium salt (1:1). These techniques probe the electronic, vibrational, and magnetic properties of the molecule, offering a wealth of structural and conformational information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of L-Lysine, sodium salt (1:1) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR of L-lysine in an aqueous solution, distinct signals corresponding to the different protons in the molecule can be observed. hmdb.ca For instance, the proton at the alpha-carbon (α-H) typically appears as a multiplet, while the protons on the side chain carbons (β, γ, δ, and ε) show characteristic chemical shifts. hmdb.cachemicalbook.com The specific chemical shifts can be influenced by factors such as pH and the presence of the sodium counter-ion. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carboxylate carbon (C=O), the alpha-carbon (Cα), and the side-chain carbons provide a unique fingerprint of the molecule. copernicus.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to correlate the proton and carbon signals, confirming the connectivity and completing the structural assignment. bmrb.io

Below is a representative table of ¹H and ¹³C NMR chemical shifts for L-Lysine in an aqueous solution. Note that the exact values can vary based on experimental conditions.

Table 1: Representative NMR Data for L-Lysine in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.75 | ~57 |

| β-CH₂ | ~1.89 | ~32 |

| γ-CH₂ | ~1.46 | ~24 |

| δ-CH₂ | ~1.71 | ~28 |

| ε-CH₂ | ~3.02 | ~41 |

| COOH | - | ~176 |

Data sourced from publicly available spectral databases and may vary based on experimental conditions. chemicalbook.comnih.gov

Mass spectrometry (MS) is a critical technique for determining the molecular weight and assessing the purity of L-Lysine, sodium salt (1:1). nist.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be transferred into the gas phase as an intact ion, typically as [M+H]⁺ or [M+Na]⁺. massbank.euresearchgate.net The presence of non-volatile salts like sodium chloride can sometimes interfere with the analysis by forming adducts with the protein ions. rsc.org

The high-resolution mass spectrum will show a prominent peak corresponding to the mass of the protonated or sodiated molecule, confirming its identity. The presence of impurities would be indicated by additional peaks in the spectrum.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. wiley-vch.de The analysis of these fragment ions allows for the confirmation of the amino acid sequence and the location of the sodium salt formation. researchgate.net Common fragmentation pathways for amino acids involve the cleavage of the peptide backbone, leading to the formation of b and y ions, as well as neutral losses of water and ammonia.

Table 2: Key Ions in the Mass Spectrum of L-Lysine

| Ion | Description | Typical m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 147.1133 |

| [M+Na]⁺ | Sodiated molecule | 169.0952 |

| Fragment Ion | Loss of H₂O and NH₃ from the side chain | 84.0807 |

Values are based on theoretical calculations and experimental data. massbank.eu

The presence of sodium and potassium ions, even in trace amounts, can influence the mass spectra of peptides by forming adducts. spectroscopyonline.com

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of L-Lysine, sodium salt (1:1). doi.org These methods provide information about the functional groups present in the molecule and their local environment. researchgate.net

The IR spectrum of L-lysine shows characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. nih.gov Key vibrational modes include the N-H stretching of the amino groups, the C-H stretching of the aliphatic side chain, the C=O stretching of the carboxylate group, and the N-H bending vibrations. nih.goveurekalert.org The formation of the sodium salt will primarily affect the vibrational modes of the carboxylate group.

Raman spectroscopy provides complementary information to IR spectroscopy. core.ac.uk The Raman spectrum of L-lysine also exhibits characteristic peaks for the various functional groups. researchgate.net The symmetric stretching of the carboxylate group, for example, often gives a strong Raman signal.

The table below summarizes some of the key vibrational frequencies for L-lysine.

Table 3: Key Vibrational Frequencies for L-Lysine

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | ~3300-3400 | ~3300-3400 |

| C-H Stretch | ~2850-2950 | ~2850-2950 |

| C=O Stretch (carboxylate) | ~1580-1650 | ~1410 |

| N-H Bend (amine) | ~1500-1600 | - |

Frequencies are approximate and can be influenced by the solid-state packing or solution environment. doi.orgnih.gov

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the conformation of chiral molecules like L-Lysine, sodium salt (1:1) in solution. bbk.ac.uk CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary structure of peptides and proteins. nih.govaalto.fi

The interaction of poly-L-lysine with phospholipid vesicles has been shown to induce conformational changes from a random coil to α-helix or β-sheet structures, which can be monitored by CD spectroscopy. nih.gov

Crystallographic and Solid-State Characterization

Crystallographic and solid-state characterization techniques provide definitive information about the three-dimensional arrangement of atoms in the crystalline state of L-Lysine, sodium salt (1:1).

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. malayajournal.org This technique involves irradiating a single crystal of L-Lysine, sodium salt (1:1) with X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms, bond lengths, bond angles, and torsional angles.

The crystal structure of L-lysine has been determined using powder X-ray diffraction methods due to the difficulty in growing suitable single crystals. nih.govwiley.com It is known to have a strong tendency to incorporate water and form hydrate (B1144303) phases. nih.govucl.ac.uk The structure of L-lysine monohydrochloride dihydrate is well-studied by X-ray and neutron diffraction. doi.org The crystal structure of the sodium salt would reveal the coordination environment of the sodium ion and the network of intermolecular interactions, including hydrogen bonds and ionic interactions, that stabilize the crystal lattice. This information is fundamental to understanding the solid-state properties of the compound. A study on L-lysine added Potassium Bromide single crystals found a cubic crystal system. malayajournal.org

Table 4: Illustrative Crystallographic Data for an Amino Acid Salt

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5 |

| b (Å) | 9.8 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

This is hypothetical data for illustrative purposes and does not represent the actual crystal structure of L-Lysine, sodium salt (1:1).

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity Analysis

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. creative-biostructure.com It is instrumental in identifying different polymorphic forms, which are distinct crystalline structures of the same compound that can exhibit different physicochemical properties. creative-biostructure.com For L-Lysine and its salts, PXRD is essential for assessing crystalline purity and monitoring any structural changes. creative-biostructure.com

The crystal structure of L-lysine has been determined using modern powder X-ray diffraction methods. nih.gov This was a significant achievement as L-lysine has a strong tendency to absorb water from the atmosphere, forming a hydrate phase. nih.gov To obtain the pure, non-hydrate crystalline form for analysis, dehydration under strictly anhydrous conditions is necessary, which results in a microcrystalline powder suitable for PXRD. nih.gov The X-ray diffraction pattern of 2 M sodium lysinate shows a distinct, sharp peak around 20°, which confirms a significant level of crystallinity. researchgate.net

Changes in the crystalline form of components within a formulation can impact product stability. americanpharmaceuticalreview.com PXRD can be used as a "fingerprint" to identify a specific solid form and detect any changes throughout the development and shelf-life of a product. americanpharmaceuticalreview.com

Interactive Data Table: PXRD Peak for Sodium Lysinate

| Sample | Approximate 2θ Angle (°) | Interpretation |

|---|

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State Conformational Studies

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is an atomic-level method that provides detailed information about the chemical structure, three-dimensional arrangement, and dynamics of solid materials. springernature.com It is particularly valuable for studying the conformational properties of molecules like L-Lysine, sodium salt (1:1) in their solid state.

High-resolution solid-state ¹³C and ¹⁵N NMR experiments are employed to characterize the structure of lysine-containing materials. nih.govacs.org For instance, in studies of L-lysine modified cellulose, ssNMR has been used to confirm the zwitterionic state of the aminocarboxyl groups. nih.govfu-berlin.de Techniques like ¹³C-{¹⁵N} Rotational-Echo Double-Resonance (REDOR) can provide distance measurements between specific atoms, revealing that the carboxyl carbon and nitrogen atoms of different aminocarboxyl groups are in close proximity, with distances of about 3.5 Å. nih.govfu-berlin.de This indicates that the groups are not isolated but likely assemble into dimers or tetramers. nih.gov

The chemical shifts observed in ssNMR spectra are sensitive to the local chemical environment. For example, upon protonation of the amino group in poly(ε-l-lysine)/HCl, the C=O carbon signal shifts upfield by about 6 ppm, and other chain carbons also show an upfield shift. acs.org This sensitivity allows for detailed analysis of the molecular structure and interactions within the solid state. acs.orgresearchgate.net

Interactive Data Table: Representative Solid-State NMR Observables for Lysine Derivatives

| Nucleus | Observable | Significance |

|---|---|---|

| ¹³C | Chemical Shift | Indicates the local electronic environment of carbon atoms, sensitive to protonation state and conformation. acs.org |

| ¹⁵N | Chemical Shift | Provides information on the nitrogen environment, confirming the zwitterionic state of aminocarboxyl groups. nih.govfu-berlin.de |

Chromatographic and Electrophoretic Separation Sciences

Chromatographic and electrophoretic techniques are fundamental for the separation, identification, and quantification of L-Lysine, its salt forms, and any related impurities. These methods offer high resolution and sensitivity for complex sample matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Protocols

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids like L-Lysine. nih.govresearchgate.net Due to the lack of a strong chromophore in lysine, derivatization is often employed to enable UV or fluorescence detection, though direct detection methods are also available. mdpi.com

Several HPLC methods have been developed for the quantification of L-Lysine. sielc.com Reversed-phase HPLC is a common approach, often using C18 columns. nih.gov One method utilizes a mobile phase of 10 mM potassium dihydrogen phosphate (B84403) adjusted to pH 7.5 with triethylamine, with detection at 214 nm. nih.gov Another approach for separating basic amino acids like lysine involves mixed-mode columns that have embedded ionic groups, allowing for retention in reverse-phase conditions. sielc.com For instance, a method using an Obelisc R column with a mobile phase of acetonitrile (B52724) and water with a sodium phosphate buffer at pH 6.0 and UV detection at 210 nm has been reported. sielc.com

The choice of column and mobile phase is critical. Due to the high polarity of lysine, achieving satisfactory retention on standard reversed-phase columns can be challenging. researchgate.net Therefore, specialized columns or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be used. researchgate.netsielc.com Advanced detection methods, such as mass spectrometry (MS) and charged aerosol detection (CAD), can provide enhanced sensitivity and specificity, especially for complex mixtures. researchgate.netthermofisher.com

Interactive Data Table: Exemplary HPLC Methods for L-Lysine Analysis

| Column Type | Mobile Phase | Detection | Application |

|---|---|---|---|

| C18 | 10 mM Potassium Dihydrogen Phosphate (pH 7.5) | UV (214 nm) | Simultaneous estimation with L-carnitine-L-tartrate. nih.gov |

| Obelisc R (Mixed-Mode) | Acetonitrile/Water with Sodium Phosphate Buffer (pH 6.0) | UV (210 nm) | Analysis of L-Lysine and L-Arginine. sielc.com |

Capillary Electrophoresis (CE) for Chiral Separations and Purity Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules and for chiral separations. chromatographyonline.com CE offers advantages such as low sample and solvent consumption and high flexibility in choosing chiral selectors. chromatographyonline.com

For the chiral separation of amino acids, a chiral selector is added to the background electrolyte. acs.org Ligand-exchange CE is a common approach, where a metal ion (like Cu(II)) and a chiral ligand form complexes with the amino acid enantiomers, leading to their separation. nih.govnih.gov For example, a copper(II)-L-lysine complex has been used as a chiral selector for the separation of D,L-amino acids. nih.gov The resolution can be influenced by factors such as the concentration of the complex, the copper(II)-to-lysine ratio, and the pH of the buffer, with an optimal pH often found around 6.0. nih.gov

Cyclodextrins (CDs) are also widely used as chiral selectors in CE. acs.orgspringernature.com The combination of CDs with micellar electrokinetic chromatography (MEKC), using chiral surfactants like bile salts, can have a cooperative effect, providing enhanced chiral resolution. acs.org The optimization of separation conditions, including buffer composition, pH, applied voltage, and capillary temperature and length, is crucial for achieving baseline separation of enantiomers. chromatographyonline.comacs.org

Interactive Data Table: Parameters in Chiral CE of Amino Acids

| Parameter | Effect on Separation | Example Condition |

|---|---|---|

| Chiral Selector | Enables differentiation of enantiomers. | Copper(II)-L-lysine complex nih.gov, Cyclodextrins acs.org |

| Buffer pH | Controls the charge of the analyte and selector, affecting mobility. | Optimum pH of 6.0 for some amino acids. nih.gov |

| Selector Concentration | Influences the extent of complexation and resolution. | Resolution increases with the concentration of the copper(II) complex. nih.gov |

Ion Chromatography for Counterion Composition and Purity Analysis

Ion Chromatography (IC) is a highly sensitive and selective technique for the determination of inorganic and organic ions. researchgate.netnih.gov It is the standard method for quantifying counterions in pharmaceutical salts, such as the sodium ion in L-Lysine, sodium salt (1:1). thermofisher.comchromatographyonline.com

IC with suppressed conductivity detection is frequently used to determine cations and anions. thermofisher.com This method reduces the background signal from the mobile phase, thereby increasing the analyte response. thermofisher.com For cation analysis, an acidic eluent like methanesulfonic acid (MSA) is typically used to separate ions on a cation-exchange column. nih.govthermofisher.com The separated ions are then detected by a conductivity detector.

The accurate determination of the counterion is a mandatory quality control requirement to confirm the salt's identity and the mass balance of the active pharmaceutical ingredient. chromatographyonline.com IC provides a reliable and robust method for this purpose, capable of achieving very low detection limits, down to the parts-per-trillion (ppt) level for some ions. thermofisher.com Sample preparation is often simple, and the system can be automated for high-throughput analysis. researchgate.net

Interactive Data Table: Typical Ion Chromatography Setup for Cation Analysis

| Component | Description | Purpose |

|---|---|---|

| Eluent | e.g., 3 mM Methanesulfonic Acid (MSA) | Carries the sample through the column and facilitates separation. thermofisher.com |

| Column | Cation-exchange column (e.g., IonPac CS16) | Separates cations based on their interaction with the stationary phase. nih.gov |

| Suppressor | Anion self-regenerating suppressor | Reduces background conductivity of the eluent. thermofisher.com |

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques are employed to investigate the physical and chemical properties of materials as a function of temperature. For L-Lysine, sodium salt (1:1), these methods provide critical information on thermal stability, decomposition, and phase transitions.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. This is used to determine decomposition temperatures and to quantify mass loss associated with events like dehydration. nih.gov For L-lysine, TGA shows that it can absorb moisture from the air, and a weight loss corresponding to this water is observed upon heating. nih.gov For instance, a sample of L-lysine showed a weight loss of approximately 3% due to water, which is consistent with the formation of a hemihydrate. nih.gov The polycondensation of L-lysine through amidation reactions, with the release of water molecules, also results in a characteristic weight loss. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. researchgate.net DSC can detect phase transitions such as melting, crystallization, and solid-solid transitions. nih.gov The DSC curve for L-lysine can show endothermic peaks corresponding to dehydration and amidation reactions. researchgate.net For example, an endothermic peak around 90°C can be attributed to dehydration, while a peak at approximately 225°C is associated with amidation. researchgate.net It has also been noted that some thermal events observed in DSC are not accompanied by weight loss in TGA, indicating they are phase transitions rather than decomposition events. nih.gov

Interactive Data Table: Thermal Events for L-Lysine Observed by TGA/DSC

| Technique | Observed Event | Approximate Temperature | Interpretation |

|---|---|---|---|

| DSC | Endothermic Peak | 90 °C | Dehydration of absorbed water. researchgate.net |

| DSC | Endothermic Peak | 225 °C | Amidation reactions (polycondensation). researchgate.net |

| TGA | Weight Loss | ~100 °C | Loss of absorbed water. nih.gov |

| TGA | Weight Loss | >225 °C | Decomposition and release of water from polycondensation. researchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.

For L-Lysine, sodium salt (1:1), DSC analysis is anticipated to reveal key thermal events. Based on analogous compounds like monosodium glutamate, the DSC thermogram would likely exhibit an initial endothermic peak corresponding to the loss of any bound water (dehydration). akjournals.com Following dehydration, further heating would typically show a stable baseline until the onset of decomposition. In a study on L-lysine, a sharp peak was observed at 371 K (98 °C) which was not associated with weight loss, indicating a phase transition. nih.gov It is plausible that L-Lysine, sodium salt (1:1) would exhibit similar solid-state transitions prior to its decomposition.

The melting point of a substance is a critical physical property. For many amino acids and their salts, melting is often accompanied or preceded by decomposition. nih.gov Therefore, a distinct melting endotherm may not be observed, or it may overlap with the onset of decomposition. The precise temperature and enthalpy of these transitions provide crucial information about the material's purity, crystallinity, and stability.

| Thermal Event | Approximate Temperature Range (°C) | Description | Reference Analogue |

|---|---|---|---|

| Dehydration | ~100 - 150 | Endothermic peak corresponding to the loss of water of hydration. | Monosodium Glutamate akjournals.com |

| Phase Transition | ~98 | Potential solid-state phase transition, as observed in L-lysine. nih.gov | L-Lysine nih.gov |

| Decomposition Onset | >200 | Start of thermal degradation, may overlap with melting. | Lysine Sulfate (B86663) researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms and Thermal Stability

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

The TGA curve for L-Lysine, sodium salt (1:1) is expected to show distinct mass loss stages. Drawing from the thermal analysis of monosodium glutamate, the initial mass loss would correspond to dehydration. akjournals.com Subsequent, more significant mass loss at higher temperatures would be attributable to the decomposition of the lysine molecule itself.

Studies on the thermal decomposition of lysine and its salts, such as lysine sulfate, reveal a multi-stage process. researchgate.net The initial decomposition of the organic moiety typically begins above 200°C. For lysine sulfate, the proposed mechanism involves desulfurization and decarboxylation between 200-300°C, followed by deamination at 300-500°C, and finally, oxidation of the intermediate products at higher temperatures. researchgate.net While the specific decomposition pathway for L-Lysine, sodium salt (1:1) will be influenced by the sodium counter-ion, a similar pattern of decarboxylation and deamination is expected. The final residue at the end of the analysis in an inert atmosphere would likely be a sodium-containing compound, such as sodium carbonate or sodium oxide, mixed with a carbonaceous residue. akjournals.com

The onset temperature of decomposition is a key indicator of thermal stability. For instance, the initial decomposition temperature of 65% lysine sulfate is reported to be around 145°C in air, which is significantly lower than that of pure lysine (260°C). researchgate.net This highlights the influence of the salt form on thermal stability.

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Mass Loss Event | Reference Analogue |

|---|---|---|---|

| Stage I | ~100 - 150 | Loss of water of hydration. | Monosodium Glutamate akjournals.com |

| Stage II | ~200 - 300 | Initial decomposition, likely involving decarboxylation. | Lysine Sulfate researchgate.net |

| Stage III | ~300 - 500 | Further decomposition, likely involving deamination. | Lysine Sulfate researchgate.net |

| Stage IV | >500 | Decomposition of intermediate products to form a final residue. | Monosodium Glutamate akjournals.com |

Iv. Molecular and Biochemical Interactions of L Lysine, Sodium Salt 1:1

Enzyme-Substrate Kinetics and Mechanistic Studies

The interaction of L-lysine and its salts with enzymes is a critical area of study, providing insights into metabolic regulation and potential therapeutic interventions. These interactions can range from direct participation in catalytic mechanisms to allosteric modulation of enzyme activity.

Lysine-specific demethylases (LSDs) and lysine (B10760008) acetyltransferases (KATs) are crucial enzymes that regulate gene expression through post-translational modifications of histone proteins. LSDs, such as LSD1 (also known as KDM1A), remove methyl groups from mono- and dimethylated lysine residues, primarily on histone H3. physiology.orgoncotarget.com This demethylation occurs through an oxidative process that requires a lone pair of electrons on the amine group of lysine, which is why trimethylated lysines are not substrates for LSD1. oncotarget.com The activity of LSDs can lead to either gene repression or activation, depending on the specific lysine residue being demethylated (e.g., H3K4 or H3K9). physiology.orgoncotarget.com The structure of LSD1 includes a SWIRM domain, important for protein-protein interactions, and an amine oxidase-like domain that forms the catalytic center. mdpi.com Molecular dynamics simulations have shown that substrates like oxygen can access the catalytic center, suggesting that the enzyme can perform multiple demethylation cycles without detaching from the nucleosome. core.ac.uk

Lysine acetyltransferases (KATs) catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. asm.orgnih.gov This modification neutralizes the positive charge of the lysine side chain, which can weaken the interaction between histones and negatively charged DNA, leading to chromatin decompaction and facilitating gene transcription. nih.gov The enzymatic mechanism involves the specific recognition of both the lysine-containing substrate and acetyl-CoA. Some acetyltransferases have been found to possess dual specificity, capable of catalyzing both N-terminal acetylation and internal lysine acetylation. embopress.org The study of these enzymes is critical for understanding the complex regulation of protein function and gene expression.

L-lysine and its salts can act as modulators of enzyme activity, functioning as either inhibitors or activators. A well-documented example is the feedback inhibition of homocitrate synthase (HCS), a key enzyme in the lysine biosynthesis pathway in fungi and certain archaebacteria. nih.gov L-lysine acts as a competitive inhibitor with respect to the substrate 2-oxoglutarate (2-OG), meaning it binds to the same active site on the enzyme. nih.gov It also exhibits a mixed inhibition pattern with respect to the other substrate, acetyl-CoA. nih.gov This dual inhibitory mechanism effectively controls the metabolic flux through the lysine biosynthesis pathway. nih.gov

Kinetic studies have quantified the inhibitory effect of L-lysine on HCS from Schizosaccharomyces pombe (SpHCS), revealing specific inhibition constants.

| Inhibitor | Substrate | Inhibition Type | KI (μM) | KI' (μM) |

|---|---|---|---|---|

| L-Lysine | 2-Oxoglutarate | Competitive | 3.56 ± 0.66 | - |

| L-Lysine | Acetyl-CoA | Mixed | 63.2 ± 9.1 | 191 ± 60 |

Conversely, lysine can also participate in enzyme activation. In some enzymatic reactions, the presence of specific amino acids or their salts can enhance catalytic efficiency. For instance, studies on lysine 2,3-aminomutase have shown complex kinetic behaviors, including negative cooperativity, where the binding of a ligand to one active site decreases the affinity for subsequent ligands at other active sites. nih.gov While not a direct activation by a lysine salt, this illustrates the nuanced roles lysine can play in modulating enzyme kinetics. The general theory of enzyme inhibition and activation suggests that a moderator molecule can affect the affinity of the substrate for the enzyme (α parameter) and/or the catalytic constant (β parameter), leading to a spectrum of effects from competitive inhibition to activation. researchgate.net

Co-crystallization of enzymes with their ligands, such as L-lysine, provides high-resolution structural data that elucidates the precise molecular interactions underlying enzyme function and inhibition. The crystal structure of Schizosaccharomyces pombe HCS in complex with L-lysine has been determined, revealing how the enzyme's active site accommodates the inhibitor. nih.gov

The structure shows that L-lysine binds directly within the active site, competing with the substrate 2-oxoglutarate. nih.gov A key feature is a "switch" position within the enzyme's TIM barrel structure that allows for differential recognition of the C5-carboxylate group of 2-OG and the ε-ammonium group of L-lysine. nih.gov Specific residues, such as Asp123 and Glu-222, form salt bridge interactions with the ε-ammonium group of L-lysine, which are critical for tight binding and feedback inhibition. nih.gov

| Enzyme | Ligand | Key Interacting Residues | Interaction Type | Reference |

| Homocitrate Synthase (SpHCS) | L-Lysine | Thr-197 | Hydrogen Bond | nih.gov |

| Homocitrate Synthase (SpHCS) | L-Lysine | Asp123, Glu-222 | Salt Bridge | nih.gov |

These structural studies, combined with kinetic data, provide a comprehensive understanding of how L-lysine regulates HCS activity at a molecular level. nih.gov

Protein-Lysine Interactions and Post-Translational Modifications

Lysine residues within protein structures are pivotal for molecular recognition, protein stability, and folding. The chemical properties of the lysine side chain, particularly its positive charge at physiological pH, dictate its interactions with other molecules and its susceptibility to post-translational modifications.

The long, flexible side chain of lysine, terminating in a positively charged ε-amino group, is frequently involved in molecular recognition events. It can form salt bridges, which are a combination of hydrogen bonding and ionic bonding, with negatively charged residues like aspartate and glutamate. wikipedia.org These interactions are crucial for stabilizing the folded conformation of proteins. wikipedia.org

Molecular dynamics simulations of the L-lysine, L-arginine, L-ornithine (LAO) binding protein have revealed the basis for its ability to bind multiple ligands. nih.gov The binding of L-lysine induces a closed conformation in the protein, which is stabilized by specific hydrogen bonds and cation-π interactions between the ligand and aromatic residues such as Tyr-14 and Phe-52. nih.gov The protein exhibits conformational plasticity, adopting slightly different closed structures to accommodate each specific ligand, thereby enabling a single mechanism for multiple ligand specificity. nih.gov Lysine residues are also key targets for ubiquitination, a post-translational modification where ubiquitin is attached to the lysine. The type of polyubiquitin (B1169507) chain, for example, linked through lysine-63, can act as a signal for processes like endocytosis and lysosomal degradation of proteins. embopress.org

Lysine and its salts can influence the folding, stability, and conformational transitions of proteins. Surface-exposed charged residues, including lysine, are known determinants of protein stability. nih.gov They can contribute to stability through electrostatic interactions and interactions with the surrounding solvent. nih.govamazonaws.com An increased content of surface lysine has been correlated with enhanced protein solubility. nih.gov

However, lysine is also considered a non-compatible osmolyte, which can decrease the melting temperature (Tm) and the Gibbs free energy of protein denaturation. brieflands.com This destabilizing effect is thought to arise from the preferential binding of lysine to the protein, where it can act as a ligand and directly modulate protein function. brieflands.com In the context of food science, L-lysine has been shown to improve the gelation properties and water retention of meat proteins at low salt concentrations. mdpi.com It can induce the unfolding of proteins and promote the formation of stable gel networks through interactions like hydrogen bonds and disulfide bonds. mdpi.com Molecular docking studies have indicated that L-lysine can bind to myosin, enhancing its solubility and promoting the formation of a desirable gel structure. mdpi.com

Furthermore, environmental factors like viscosity can induce conformational transitions in poly-L-lysine, a model polypeptide. Studies have shown that viscosity can trigger a transition from an α-helical to a β-sheet conformation, which is a characteristic feature of protein aggregation seen in some neurodegenerative diseases. rsc.org This highlights the sensitivity of lysine-containing structures to their physicochemical environment.

Studies on Non-Enzymatic Glycation and Cross-linking Reactions Involving Lysine

Non-enzymatic glycation, also known as the Maillard reaction, is a complex series of spontaneous reactions between a reducing sugar and the free amino group of an amino acid. In proteins, the ε-amino group of lysine residues is a primary target for this reaction. nih.gov The process begins with the condensation of a sugar's carbonyl group (e.g., glucose) with lysine's amino group to form a reversible Schiff base. This initial adduct undergoes rearrangement to form a more stable ketoamine, known as an Amadori product. nih.gov

These early glycation products can then proceed through a cascade of irreversible chemical reactions, including dehydration, oxidation, and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). nih.govacs.org AGEs can mediate the formation of irreversible, covalent cross-links between protein molecules. biomodal.com This cross-linking alters the structural and functional properties of proteins, contributing to changes in tissues, particularly long-lived proteins like collagen. nih.govbiomodal.com

Several well-characterized AGEs are derived from lysine, including Nε-carboxymethyl-lysine (CML) and pentosidine (B29645) (which cross-links lysine and arginine residues). mdpi.com The accumulation of these glycated lysine residues and AGE-mediated cross-links is implicated in various physiological and pathophysiological processes. biomodal.com

Research has shown that various factors can influence the rate of AGE formation. In laboratory studies, increases in sugar concentration, pH, and temperature accelerate the production of AGEs from lysine in Maillard reaction systems. ashpublications.org The presence of certain metal ions, such as Fe²⁺ and Mg²⁺, can also promote AGE formation. ashpublications.org Conversely, some compounds can inhibit this process; for instance, L-lysine itself has been shown to reduce the non-enzymatic glycation of proteins in diabetic rat models, theoretically by competing with protein-bound lysine for available glucose. nih.gov

| Reaction Stage | Description | Key Lysine-Derived Product(s) | Reversibility |

|---|---|---|---|

| Initial Reaction | Condensation of a reducing sugar (e.g., glucose) with the ε-amino group of lysine. | Schiff Base | Reversible |

| Amadori Rearrangement | Isomerization of the Schiff base to a more stable ketoamine. | Amadori Product (e.g., Fructosyl-lysine) | Stable, but can be chemically reversed |

| AGE Formation | Further complex, irreversible reactions including oxidation, dehydration, and condensation. | Advanced Glycation End-products (AGEs) like Nε-carboxymethyl-lysine (CML), Pentosidine | Irreversible |

| Cross-linking | AGEs form covalent bonds between protein molecules. | Protein-AGE-Protein Cross-links | Irreversible |

Nucleic Acid Interactions

The interaction between lysine and nucleic acids is a cornerstone of molecular biology, primarily driven by the electrostatic attraction between the positively charged ε-amino group of lysine (at physiological pH) and the negatively charged phosphate (B84403) backbone of DNA and RNA. wikipedia.org This fundamental interaction is critical for the packaging of DNA within the nucleus and the regulation of genetic information. biomodal.com

Binding Characteristics and Specificity with DNA and RNA Structures

Lysine's role in nucleic acid binding is most prominently exemplified by histone proteins, which are rich in basic amino acids like lysine and arginine. biomodal.comnih.gov These histone proteins form the core around which DNA wraps to create nucleosomes, the basic unit of chromatin. acs.org The flexible N-terminal tails of histones, which contain numerous lysine residues, protrude from the nucleosome core and interact directly with the wrapped DNA, stabilizing the structure. acs.org

Beyond the general electrostatic attraction, specific binding characteristics have been observed:

DNA Conformation: X-ray diffraction studies of complexes between DNA and lysine-rich polypeptides show that the B-form of DNA is generally maintained upon interaction. nih.gov The charge density of the polypeptide relative to the DNA is a critical parameter influencing the interaction. nih.gov

Structure-Specific Binding: Certain peptide motifs exhibit specificity for non-canonical DNA structures. For example, peptides containing alternating lysine residues have been shown to bind preferentially and stabilize Z-DNA, a higher-energy, left-handed conformation of the double helix. nih.gov This binding is proposed to result from the alignment of the peptide with the distinctive zigzag phosphate backbone of Z-DNA. nih.gov

RNA Interactions and Phase Separation: Lysine-rich protein regions also play a significant role in interacting with RNA. These interactions can drive a process known as liquid-liquid phase separation or coacervation, leading to the formation of non-membrane-bound, RNA-rich cellular compartments like P-bodies and stress granules. nih.gov Studies comparing lysine and arginine have found that lysine/RNA coacervates are more dynamic than those formed with arginine. nih.gov

RNA-Binding Proteins: In specific RNA-binding proteins, individual lysine residues are crucial for function. For instance, within the Fused in Sarcoma (FUS) protein, lysines K315 and K316 are located in a loop that inserts into the major groove of stem-loop RNA, contacting the phosphate backbone. nih.gov Similarly, lysine 363 (K363) in the Nab3 protein is known to physically contact target RNA and is critical for the protein's function in transcriptional termination. biorxiv.org

Molecular Mechanisms of Influence on Gene Expression Regulation

Lysine's influence on the regulation of gene expression is primarily indirect and mediated through the extensive post-translational modifications (PTMs) that occur on the ε-amino groups of lysine residues within histone tails. nih.govnih.govnih.gov These reversible modifications act as a sophisticated signaling network, often referred to as the "histone code," which alters chromatin structure and recruits regulatory proteins to either activate or repress gene transcription. acs.orgnih.gov

The principal mechanisms are:

Acetylation: Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group to the lysine ε-amino group. This modification neutralizes lysine's positive charge, which weakens the electrostatic interaction between the histone tail and the negatively charged DNA backbone. biomodal.com This "loosening" of the chromatin structure creates a more open conformation known as euchromatin, which increases the accessibility of DNA to transcription factors and RNA polymerase, generally leading to transcriptional activation.

Methylation: Histone methyltransferases (HMTs) can add one, two, or three methyl groups to a lysine residue. Unlike acetylation, methylation does not alter the charge of the lysine side chain. Its effect on gene expression is context-dependent, varying with the specific lysine residue modified and the degree of methylation. oup.com For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is typically associated with active gene promoters, whereas trimethylation of H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of condensed, transcriptionally silent heterochromatin. biomodal.comashpublications.orgoup.com These methylated lysines act as binding sites for specific "reader" proteins that recruit other factors to enact downstream regulatory functions. mdpi.com

Other Modifications: Lysine residues are also targets for other modifications like ubiquitination and sumoylation. nih.govnih.gov The attachment of these larger polypeptide modifiers to histone lysines can directly impact chromatin structure or serve as signals for other regulatory events, including transcription and DNA repair. mdpi.com

The dynamic interplay between the enzymes that add ("writers") and remove ("erasers") these lysine modifications provides a precise and responsive system for controlling gene expression in response to cellular signals. mdpi.comnih.gov

| Modification | Effect on Lysine Charge | General Effect on Chromatin Structure | Typical Impact on Gene Expression | Example |

|---|---|---|---|---|

| Acetylation | Neutralizes positive charge | Less compact (Euchromatin) | Activation | H3K9ac at active promoters |

| Methylation (mono-, di-, tri-) | No change | Variable (can be more or less compact) | Activation or Repression (context-dependent) | H3K4me3 (Activation), H3K27me3 (Repression) |

| Ubiquitination | No change | Variable | Activation or Repression (context-dependent) | H2BK120ub (Activation) |

V. Role of L Lysine, Sodium Salt 1:1 in Non Human Biological Systems and Processes

Microbial Metabolism and Fermentation Engineering

L-lysine is a crucial amino acid in the food, feed, and pharmaceutical industries, with microbial fermentation being an effective and sustainable production method. frontiersin.org Microorganisms such as Escherichia coli and Corynebacterium glutamicum are primary candidates for industrial L-lysine production due to their rapid growth and the ease of genetic manipulation. frontiersin.orgresearchgate.net

The enhancement of L-lysine production in microorganisms is a key area of research, driven by increasing global demand. nih.govresearchgate.net Genetic engineering techniques are central to optimizing microbial strains for higher yields. nih.gov Strategies often involve modifying the genome to overcome native regulatory mechanisms that limit lysine (B10760008) accumulation. frontiersin.org

A primary target for optimization is the feedback inhibition of key enzymes in the lysine synthesis pathway. frontiersin.org For instance, dihydrodipicolinate synthase (DHDPS) and aspartokinase III (AK III) are enzymes that can be modified to resist feedback inhibition by lysine, thereby increasing pathway flux. frontiersin.org Overexpression of genes encoding rate-limiting enzymes, such as dapA (dihydrodipicolinate synthase) and lysC (aspartokinase), can significantly boost lysine synthesis. frontiersin.org Modern gene-editing tools like CRISPR/Cas9 and λ-Red homologous recombination are utilized for precise genomic modifications in strains like Escherichia coli. frontiersin.orgnih.gov

Another effective strategy is the targeted mutagenesis of specific genes to redirect metabolic resources. frontiersin.org For example, mutating the gene for phosphoenolpyruvate (B93156) carboxylase (PPC) can reduce the consumption of pyruvate, a precursor for lysine, making more of it available for the biosynthetic pathway. frontiersin.org Furthermore, knocking out or mutating genes responsible for by-product formation, such as those for acetic acid and lactic acid, helps to optimize the metabolic network for lysine production. frontiersin.orgnih.gov

| Strategy | Target Gene(s)/Enzyme(s) | Microorganism Example | Objective | Reference |

|---|---|---|---|---|

| Overexpression | dapA (DHDPS), lysC (AK III), dapB, dapD, lysA | Escherichia coli | Increase the quantity of key biosynthetic enzymes to accelerate lysine synthesis. | frontiersin.org |

| Relief of Feedback Inhibition | Aspartate Kinase (AK), Dihydrodipicolinate Synthase (DHDPS) | Corynebacterium glutamicum, Escherichia coli | Modify enzymes to make them insensitive to lysine, preventing the pathway from shutting down at high lysine concentrations. | frontiersin.orgresearchgate.net |

| Deletion of Competing Pathways | Genes for acetic acid and lactic acid formation | Escherichia coli | Reduce the formation of by-products to conserve carbon for the lysine pathway. | frontiersin.orgnih.gov |

| Targeted Mutagenesis | Phosphoenolpyruvate Carboxylase (PPC) | Escherichia coli | Decrease consumption of lysine precursors by competing pathways. | frontiersin.org |

Metabolic flux analysis is a critical tool for understanding and optimizing lysine production on a systemic level. researchgate.net It allows researchers to quantify the flow of metabolites through various cellular pathways, identifying bottlenecks and potential targets for engineering. researchgate.netresearchgate.net The production of lysine places specific demands on a cell's metabolism, including a high requirement for precursors like oxaloacetate and pyruvate, and the reducing agent NADPH. nih.gov

In Corynebacterium glutamicum, flux analysis has revealed that a high flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) is beneficial for lysine production because the PPP is the primary source of NADPH. researchgate.netnih.gov Therefore, engineering strategies have focused on increasing carbon flow through the PPP. researchgate.net One non-obvious target identified through flux studies was fructose (B13574) 1,6-bisphosphatase; its overexpression was found to increase lysine yield by up to 40% on various sugars by redirecting carbon into the PPP. researchgate.net

Conversely, reducing flux through the tricarboxylic acid (TCA) cycle can be advantageous, as it minimizes the loss of carbon that could otherwise be used for lysine synthesis. nih.govasm.org A successful approach in C. glutamicum involved decreasing the activity of isocitrate dehydrogenase, a key TCA cycle enzyme, by 70%. asm.org This modification redirected metabolic flux away from the TCA cycle and towards anaplerotic carboxylation, resulting in a more than 40% improvement in lysine production. asm.org These examples highlight how metabolic flux analysis provides a quantitative basis for rational strain design. researchgate.net

In most bacteria, lysine is synthesized via the diaminopimelate (DAP) pathway, which starts from aspartate. nih.goveolss.net This pathway is tightly regulated to prevent the overproduction of lysine. The primary regulatory mechanisms include feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes. eolss.netcreative-proteomics.com Aspartate kinase (AK) and dihydrodipicolinate synthase (DHDPS) are major points of allosteric feedback inhibition by lysine. eolss.netcreative-proteomics.com

A significant discovery in the regulation of lysine biosynthesis is the "LYS element," a lysine-specific RNA riboswitch. nih.govnih.gov This cis-regulatory RNA element is found in the leader regions of genes involved in lysine biosynthesis and transport. nih.gov It can directly bind to lysine, and this binding event alters the secondary structure of the RNA, leading to either transcriptional termination or inhibition of translation initiation. nih.govnih.gov This riboswitch acts as an "OFF" switch, repressing the expression of lysine-related genes when intracellular lysine levels are sufficient. researchgate.net The LYS element is a highly conserved regulatory system found across various bacterial groups, including Gram-positive and Gram-negative bacteria. nih.govnih.gov

In addition to riboswitches, some genes are controlled by transcriptional regulators. nih.gov For example, in E. coli, the lysA gene is positively regulated by a protein encoded by the lysR gene. nih.gov

Plant Biochemistry and Physiology

Similar to bacteria, higher plants synthesize the essential amino acid lysine through the diaminopimelate (DAP) pathway, which originates from aspartate. nih.govscielo.br The pathway's key regulatory enzymes, aspartate kinase (AK) and dihydrodipicolinate synthase (DHDPS), are subject to allosteric feedback inhibition by lysine, which tightly controls the rate of its own synthesis. researchgate.net

The breakdown, or catabolism, of lysine in plants primarily occurs via the saccharopine pathway. scielo.brresearchgate.net This process is catalyzed by a bifunctional enzyme that possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity. scielo.brresearchgate.net LKR condenses lysine with α-ketoglutarate to form saccharopine, which is then hydrolyzed by SDH to yield α-aminoadipic semialdehyde and glutamate. researchgate.net The final concentration of soluble lysine in plant tissues, particularly in seeds, is determined by the dynamic balance between the rates of its synthesis and catabolism. scielo.br Research indicates that in seeds, the rate of catabolism plays a more significant role in controlling lysine accumulation than the feedback inhibition of its synthesis. researchgate.net

| Pathway | Enzyme | Abbreviation | Function | Regulation | Reference |

|---|---|---|---|---|---|

| Biosynthesis | Aspartate Kinase | AK | Catalyzes the first committed step in the aspartate-derived amino acid pathway. | Feedback inhibition by lysine and threonine. | researchgate.netnih.gov |

| Biosynthesis | Dihydrodipicolinate Synthase | DHDPS | Catalyzes the first unique step of the lysine biosynthesis branch. | Feedback inhibition by lysine. | researchgate.net |

| Catabolism | Lysine-Ketoglutarate Reductase | LKR | Condenses lysine and α-ketoglutarate to form saccharopine. | Activated by Ca2+/calmodulin. Expression can be induced by stress. | researchgate.netfrontiersin.orgnih.gov |

| Catabolism | Saccharopine Dehydrogenase | SDH | Hydrolyzes saccharopine to α-aminoadipic semialdehyde and glutamate. | Often part of a bifunctional enzyme with LKR. | scielo.brresearchgate.net |

Lysine metabolism is intricately linked to how plants respond to both abiotic (e.g., drought, salinity) and biotic (e.g., pathogens) stress. frontiersin.orgnih.gov The catabolic pathway, in particular, has been shown to play a role in these stress responses. frontiersin.org For instance, the expression of the LKR/SDH enzyme was found to increase under conditions of salt and osmotic stress. frontiersin.orgnih.gov This suggests that the breakdown of lysine is part of the plant's biochemical adaptation to adverse environmental conditions. frontiersin.org

Lysine itself, along with other amino acids, can be involved in physiological stress responses. nih.gov For example, studies have shown that lysine can inhibit stomatal opening in some plants, a mechanism that helps conserve water during drought stress. cas.cz Furthermore, lysine acts as a precursor for various metabolic pathways that are implicated in plant development and stress response. nih.gov The products of lysine catabolism can also have signaling roles or be channeled into other metabolic pathways, such as the tricarboxylic acid (TCA) cycle, especially under conditions of energy deficiency. nih.gov This metabolic flexibility allows plants to reallocate resources to cope with environmental challenges. nih.gov

Contribution to Plant Nutritional Profiles and Amino Acid Accumulation

Lysine is a nutritionally significant essential amino acid as it is often present in limiting quantities in major cereal grains, which are staples in the diets of humans and livestock. frontiersin.org Plants synthesize lysine through a pathway derived from aspartate, which also produces other essential amino acids like methionine, threonine, and isoleucine. nih.gov The regulation of this pathway is tightly controlled, primarily at the enzyme dihydrodipicolinate synthase (DHPS), which is subject to feedback inhibition by lysine itself. nih.gov

| Plant Species | Genetic Modification | Effect on Lysine Level | Associated Metabolic Changes | Reference |

|---|---|---|---|---|

| Rice (Oryza sativa) | Overexpression of exogenous proteins | Increased | Induced Unfolded Protein Response (UPR); significant increase in tryptophan; slight decrease in isoleucine. | frontiersin.org |

| Soybean (Glycine max) | Overexpression of Corynebacterium dapA gene | Increased | Decreased oil production; wrinkled seeds; low germination rates. | frontiersin.org |

| Canola (Brassica napus) | Overexpression of E. coli lysC gene | Increased | Decreased oil production. | frontiersin.org |

| Maize (Zea mays) | Biofortification efforts | Increased | Affected starch synthesis and endosperm development. | frontiersin.org |

Animal Nutrition Research (Excluding Human Clinical Applications)

In animal nutrition, lysine is recognized as the first limiting essential amino acid in many common feedstuffs, particularly cereal-based diets for monogastric animals like swine and poultry. nih.govpangoo.biz This means that even if other amino acids are abundant, protein synthesis is capped by the availability of lysine. pangoo.biz Consequently, supplementing feeds with L-lysine is a standard and critical practice in the livestock industry to ensure optimal growth, health, and productivity. pangoo.bizpangoo.biz

Lysine's primary role is as a building block for protein synthesis, which is fundamental for muscle development, tissue repair, and the production of enzymes, hormones, and antibodies. nih.govpangoo.bizaltabioscience.com Mechanistic studies in livestock, particularly pigs, have shown that dietary lysine supplementation directly enhances metabolic efficiency by improving nitrogen retention and protein accretion. nih.gov This leads to a greater rate of lean muscle growth. nih.govcountrycompanion.com Research suggests this improvement is due more to an increase in the rate of protein synthesis rather than a decrease in protein degradation. nih.govresearchgate.net

| Animal Model | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Growing Pigs | Dietary lysine restriction | Compromised gain-to-feed ratio and average daily gain; did not affect average daily feed intake. | nih.gov |

| Finishing Pigs | Lysine supplementation | Increased nitrogen retention and protein accretion; improved growth performance. | nih.gov |

| Broiler Chickens | Lysine and Methionine supplementation | Improved body weight gain, feed efficiency, and breast meat yield. | entomoljournal.com |

| Finishing Cattle | Rumen-protected lysine supplementation | Improved gains and efficiencies, especially early in the feeding period. | nih.govunl.edu |

The metabolic requirement for lysine varies significantly across different animal species, influenced by factors such as age, growth rate, and physiological state. pangoo.bizficchem.com Comparative studies across various non-human animal models provide insight into the conserved and species-specific roles of lysine.

In monogastric animals like swine, lysine is paramount for muscle protein synthesis. nih.govresearchgate.net Its metabolism is tightly regulated, and it can influence the plasma concentrations of hormones like insulin (B600854) and IGF-1, which are critical for growth. nih.gov Dietary deficiency quickly leads to reduced growth and impaired immunity. researchgate.netmendeley.com

In fish, such as turbot and largemouth bass, lysine is also a critical essential amino acid, especially in aquaculture feeds that increasingly rely on plant-based proteins, which are naturally low in lysine. frontiersin.orgnih.govscispace.com Studies have shown that lysine restriction in fish not only inhibits growth and feed utilization but can also affect digestion, absorption, and intermediary metabolism. frontiersin.orgnih.gov For instance, in turbot, lysine levels affect the activity of digestive enzymes and the expression of amino acid transporters. nih.gov In largemouth bass, lysine supplementation was found to regulate key nutrient-sensing signaling pathways, such as the target of rapamycin (B549165) (TOR) pathway, which is a central regulator of cell growth and metabolism. frontiersin.org

In ruminants like cattle, the metabolic picture is more complex due to the activity of the rumen microbiome. However, research using rumen-protected lysine, which bypasses microbial degradation, has demonstrated positive effects on growth performance, particularly in rapidly growing calves with high protein demands. nih.govunl.eduk-state.edu

| Animal Species | Typical Dietary Requirement (% of diet) | Key Metabolic Roles & Effects of Deficiency | Reference |

|---|---|---|---|

| Pigs (Nursery) | 1.2 - 1.5% | Crucial for rapid muscle growth; deficiency stunts weight gain. | ficchem.com |

| Poultry (Broilers) | 1.0 - 1.2% | Supports rapid muscle development; deficiency reduces breast meat yield. | ficchem.com |

| Fish (e.g., Salmon, Tilapia) | 1.8 - 2.2% | High demand for protein-rich muscle structure; deficiency impacts fillet quality and growth. | ficchem.com |

| Dogs (Mature, Obese) | Varies (Lysine:Calorie ratio studied) | Manipulation of lysine:calorie ratio can influence nitrogen metabolism and body composition (fat vs. muscle). | uky.edu |

| Rats (Diabetic Model) | N/A (Experimental treatment) | Affects protein endocytosis in kidneys and alters glucose metabolism pathways. | physiology.org |

The concept of "ideal protein" is central to modern animal nutrition, and lysine is its cornerstone. countrycompanion.com An ideal protein is one that has a perfect balance of essential amino acids to meet the animal's exact requirements for maintenance and growth, without any excesses or deficiencies. countrycompanion.com Because lysine is the first limiting amino acid in the most common feed ingredients (like corn and soybean meal), the requirements for all other essential amino acids are typically expressed as a ratio to lysine. unitedsoybean.org

Research has demonstrated that balancing the amino acid profile of a diet based on the lysine requirement significantly improves protein utilization. fao.org When lysine is supplied in adequate amounts, other amino acids present in the feed are used more efficiently for protein synthesis. pangoo.biz If lysine is deficient, even an abundance of other amino acids cannot be effectively used and are instead catabolized for energy, leading to wasted nutrients and increased nitrogen excretion. nih.govpangoo.biz

Economic: It reduces reliance on expensive protein sources like soybean meal. altabioscience.comfao.org

Metabolic: It provides a more exact balance of amino acids, preventing the metabolic cost of deaminating and excreting excess amino acids.

Therefore, research into amino acid balance, with lysine as the reference, is critical for developing sustainable, cost-effective, and highly efficient animal nutrition strategies.

Vi. Advanced Materials Science and Biotechnological Applications of L Lysine, Sodium Salt 1:1

Biomaterials and Polymer Science

The versatility of L-lysine and its derivatives, including the sodium salt, allows for their incorporation into a variety of polymers and self-assembling systems, offering a range of applications beyond the biomedical field.

L-lysine serves as a fundamental building block for various biopolymers with applications extending into non-biomedical sectors. Its natural abundance and biodegradability are key advantages for creating environmentally sustainable materials. One significant area of application is in the food industry, where ε-poly-L-lysine (ε-PL), a homopolymer of L-lysine, is widely used as a natural food preservative due to its antimicrobial properties. frontiersin.org This polymer is produced through fermentation and is effective against a range of microorganisms. nih.govjst.go.jp

Lysine's structure also lends itself to the creation of biodegradable polymers. For instance, lysine-based polyurethanes have been developed through solvent and isocyanate-free melt transurethane polycondensation. acs.org While many applications of these polyurethanes are in the biomedical field, the underlying polymer chemistry can be adapted for other uses where biodegradability and biocompatibility are desired. The presence of multiple reactive groups in lysine (B10760008) allows for the synthesis of complex polymer architectures, including hyperbranched polymers, which can be produced on a large scale. researchgate.net

Table 1: Examples of Lysine-Based Biopolymers and Their Applications

| Biopolymer Type | Synthesis Method | Key Property | Non-Biomedical Application |

|---|---|---|---|